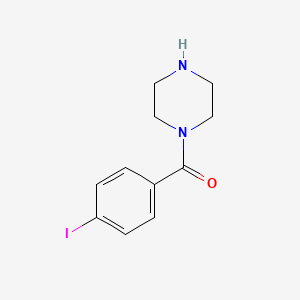

(4-Iodophenyl)-piperazin-1-ylmethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-iodophenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN2O/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNHOPYASITJEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 Iodophenyl Piperazin 1 Ylmethanone and Analogues

General Synthetic Methodologies for Arylpiperazine Scaffolds

The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, and several robust methods exist for its synthesis. organic-chemistry.orgnih.gov The most prevalent strategies involve the formation of a carbon-nitrogen (C-N) bond between an aromatic ring and a piperazine (B1678402) molecule.

Key synthetic methods include:

Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and widely used method for forming C-N bonds. nih.govwikipedia.org The reaction couples an aryl halide (or triflate) with piperazine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org The choice of ligand is crucial and has evolved over time, with modern sterically hindered phosphine (B1218219) ligands allowing for the coupling of a wide range of aryl chlorides, bromides, and iodides under milder conditions. organic-chemistry.orgwikipedia.org A common base, such as sodium tert-butoxide (NaOtBu), is required to facilitate the catalytic cycle. libretexts.org

Copper-Catalyzed Ullmann-Goldberg Reaction: An older but still relevant method, the Ullmann condensation, typically involves the coupling of an aryl halide with an amine at high temperatures, mediated by a copper catalyst. nih.gov While effective, the conditions are often harsher than those required for palladium-catalyzed reactions.

Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) ortho or para to the leaving group (typically a halide). nih.gov The electron-deficient ring is susceptible to direct attack by the nucleophilic piperazine, displacing the leaving group.

Piperazine Ring Construction: An alternative to forming the aryl-piperazine bond is to construct the piperazine ring itself. This can be achieved by reacting a suitable aniline (B41778) with a bis-electrophile like bis(2-chloroethyl)amine. researchgate.net This approach builds the heterocyclic ring directly onto the pre-existing aromatic amine.

These methodologies provide a versatile toolkit for chemists to construct the core arylpiperazine structure, which is the foundational component of (4-Iodophenyl)-piperazin-1-ylmethanone.

Specific Approaches for Incorporating the 4-Iodophenyl Moiety

To synthesize the target compound, the 4-iodophenyl group must be specifically introduced. This can be accomplished either by starting with a pre-iodinated aromatic compound and coupling it with piperazine, or by attaching a phenylpiperazine precursor to the piperazine core and then performing an iodination reaction.

Direct iodination of a phenylpiperazine scaffold is a viable strategy. As the piperazine group is an activating, ortho-, para-directing group, electrophilic iodination will preferentially occur at the para position, provided it is not already substituted.

Common iodination reagents and conditions are summarized below:

| Reagent System | Description |

| Iodine (I2) / Oxidizing Agent | Molecular iodine is used in combination with an oxidizing agent like nitric acid or hydrogen peroxide. researchgate.net The oxidant converts I2 to a more potent electrophilic iodine species (e.g., I+), which then attacks the electron-rich aromatic ring. |

| N-Iodosuccinimide (NIS) | NIS is a mild and easy-to-handle electrophilic iodinating agent. The reaction is often carried out in an inert solvent like acetonitrile (B52724) or dichloromethane, sometimes with an acid catalyst to enhance reactivity. |

| Iodine Monochloride (ICl) | A highly reactive interhalogen compound that serves as a source of electrophilic iodine. Reactions are typically fast and efficient but must be handled with care due to the reagent's reactivity. |

This approach is advantageous when the phenylpiperazine precursor is more readily available or cost-effective than the corresponding 4-iodoaniline (B139537) or 1,4-diiodobenzene (B128391).

A more common and often more controlled approach is to use a coupling reaction with an iodinated starting material. The Buchwald-Hartwig amination is particularly well-suited for this purpose, given its high tolerance for functional groups and its effectiveness with aryl iodides. wikipedia.orgnih.gov

The general reaction involves coupling 1,4-diiodobenzene or 4-iodoaniline derivatives with a piperazine synthon. For instance, reacting 1,4-diiodobenzene with one equivalent of N-Boc-piperazine (to prevent double arylation) under palladium catalysis would yield N-Boc-(4-iodophenyl)piperazine. The Boc protecting group can then be removed before the subsequent acylation step. The high reactivity of the C-I bond in oxidative addition makes aryl iodides excellent substrates for this transformation. nih.govresearchgate.net

Synthesis of the Methanone (B1245722) Linkage in Piperazine Derivatives

The final key structural feature of this compound is the methanone, or carboxamide, linkage. This is formed by creating an amide bond between one of the nitrogen atoms of the piperazine ring and a carbonyl group.

Several standard organic chemistry reactions are employed to form this amide bond. The choice of method often depends on the specific nature of the acylating agent and the piperazine derivative.

Reaction with Acyl Chlorides (Schotten-Baumann Reaction): This classic method involves the reaction of an amine (the piperazine derivative) with an acyl chloride. fishersci.co.ukwikipedia.org The reaction is typically performed in the presence of a base, such as triethylamine (B128534) or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct. iitk.ac.inbyjus.comorganic-chemistry.org For the target molecule, this would involve reacting (4-iodophenyl)piperazine with a suitable acylating agent like benzoyl chloride, though for the specific methanone structure, the carbonyl source is often integrated differently as described below. To form the specific title compound, one would react piperazine with 4-iodobenzoyl chloride.

Amide Coupling with Carboxylic Acids: A more versatile method involves the direct coupling of a carboxylic acid with the piperazine nitrogen, facilitated by a coupling agent. jocpr.com This avoids the need to prepare a reactive acyl chloride. Common coupling agents activate the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

Common Coupling Reagents for Amidation

| Reagent | Full Name | Description |

| EDCI | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | A water-soluble carbodiimide (B86325) that activates carboxylic acids. The urea (B33335) byproduct is also water-soluble, simplifying purification. acgpubs.org |

| DCC | N,N'-Dicyclohexylcarbodiimide | A highly effective coupling agent, but the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents, which can complicate purification. acs.org |

| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | A uronium-based coupling reagent that is very efficient and leads to rapid amide bond formation with minimal side reactions. 5z.com |

| CDI | 1,1'-Carbonyldiimidazole | Reacts with a carboxylic acid to form a highly reactive acylimidazolide intermediate, which then reacts with the amine. researchgate.net |

For the synthesis of this compound, a common route involves the reaction of piperazine with 4-iodobenzoic acid in the presence of one of these coupling agents. acgpubs.org

Synthetic Considerations for Analogues and Derivatives

The synthetic strategies outlined above are highly adaptable for creating a library of analogues. acgpubs.orgnih.gov

Varying the Aryl Group: By substituting the 4-iodophenyl starting material with other substituted aryl halides (e.g., 4-bromophenyl, 4-chlorophenyl, 4-methoxyphenyl, etc.), a wide range of N-arylpiperazine cores can be generated using Buchwald-Hartwig or other coupling methods. uab.cat

Modifying the Acyl Group: The methanone portion can be altered by using different carboxylic acids or acyl chlorides in the amidation step. acgpubs.org For example, using cyclopropanecarbonyl chloride instead of 4-iodobenzoyl chloride would yield (cyclopropyl)(4-iodophenylpiperazin-1-yl)methanone. nih.gov

Substitution on the Piperazine Ring: The piperazine ring itself can be substituted at positions other than the nitrogen atoms, although this often requires starting with a pre-functionalized piperazine derivative, such as piperazine-2-carboxylic acid. 5z.com This allows for the introduction of additional functional groups and chiral centers.

This modularity allows for systematic exploration of the structure-activity relationship of this compound-based compounds in various applications.

Structure Activity Relationship Sar Studies of 4 Iodophenyl Piperazin 1 Ylmethanone Scaffolds

Fundamental Principles of Piperazine (B1678402) Scaffold SAR

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This structure is considered a "privileged scaffold" in drug discovery due to its frequent appearance in a wide array of pharmacologically active molecules. benthamdirect.comnih.govresearchgate.net Its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, make it a versatile building block for modulating the pharmacokinetic and pharmacodynamic properties of drugs. tandfonline.comnih.gov

The two nitrogen atoms of the piperazine ring are key to its pharmacological versatility. tandfonline.com They can act as hydrogen bond acceptors and donors, and their basicity (pKa values typically around 5.35 and 9.73) allows for the formation of salts, which can improve water solubility and bioavailability. tandfonline.comwikipedia.org The piperazine core itself can engage in various interactions with biological targets, and its chair or boat conformations can influence the spatial arrangement of substituents, thereby affecting receptor binding.

The pharmacological profile of piperazine-containing compounds is diverse, with derivatives showing activity as anticancer, antidepressant, antipsychotic, antihistamine, antiviral, and anti-inflammatory agents, among others. benthamdirect.comresearchgate.netnih.gov This broad spectrum of activity underscores the importance of the piperazine scaffold as a central element in the design of new therapeutic molecules. researchgate.net

Impact of Substitutions on the Piperazine Ring: N-1 and N-4 Modifications

The majority of piperazine-containing drugs feature substitutions primarily at the N-1 and N-4 nitrogen atoms. researchgate.net These positions offer a straightforward way to introduce a wide variety of functional groups to modulate the compound's properties. The nature of the substituents at N-1 and N-4 dramatically influences the resulting molecule's biological activity, selectivity, and pharmacokinetic profile. benthamdirect.comnih.gov

Modifications at these nitrogen positions can alter:

Receptor Affinity and Selectivity: The substituents can interact with specific pockets within a receptor's binding site, leading to enhanced affinity and selectivity for a particular target.

Physicochemical Properties: Introducing different groups can change the molecule's lipophilicity, polarity, and size, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com

Pharmacological Activity: The type of substituent can determine the nature of the pharmacological response, for instance, whether the compound acts as an agonist, antagonist, or inverse agonist at a given receptor.

For example, in the context of arylpiperazines, the substituent at the N-1 position often dictates the primary interaction with the target receptor, while the group at the N-4 position can be modified to fine-tune properties like solubility and metabolic stability. researchgate.net The ability to easily create symmetrically or unsymmetrically disubstituted piperazine derivatives allows for extensive exploration of the chemical space to optimize for desired biological activities. researchgate.net

Role of the (4-Iodophenyl) Moiety in Receptor Binding and Selectivity

The (4-iodophenyl) group is a critical component of the scaffold, playing a significant role in receptor binding and selectivity. The iodine atom, a halogen, can participate in specific interactions with receptor surfaces that are not possible with other substituents. One such interaction is halogen bonding, a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site on the receptor, such as a carbonyl oxygen or an aromatic ring.

The presence of the iodine atom at the para position of the phenyl ring can influence:

Binding Affinity: The size and polarizability of the iodine atom can lead to favorable van der Waals interactions and halogen bonds within the receptor's binding pocket, thereby increasing affinity.

Selectivity: The specific nature of halogen bonding can contribute to selectivity for one receptor subtype over another.

Pharmacokinetics: The lipophilicity introduced by the iodine atom can affect how the molecule is absorbed and distributed in the body. The 4-(p-iodophenyl)butyric acid (IPBA) moiety, for instance, has been utilized as an albumin-binding moiety to extend the blood half-life of radiopharmaceuticals. nih.gov

Studies on various receptor systems have highlighted the importance of halogen substitutions on arylpiperazines for achieving high affinity and selectivity. The strategic placement of a halogen, such as iodine, is a common strategy in drug design to enhance interactions with the target protein.

Influence of the Methanone (B1245722) Linker on Pharmacological Activity

The methanone (carbonyl) group serves as a linker between the (4-iodophenyl) moiety and the piperazine ring. This linker is not merely a passive spacer; it actively contributes to the pharmacological properties of the molecule. The carbonyl group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the receptor's binding site. mdpi.com

The rigidity of the methanone linker also plays a role in orienting the (4-iodophenyl) and piperazine moieties in a specific conformation that is optimal for receptor binding. This conformational constraint can lead to higher affinity and selectivity compared to more flexible linkers. The replacement of a piperazine ring with a benzoylpiperidine moiety, which contains a similar carbonyl linker, has been explored in medicinal chemistry to evaluate SAR, although this modification does not always result in improved biological activity. mdpi.com

SAR of Analogues with Varied Aromatic and Aliphatic Substituents

The systematic variation of substituents on both the aromatic (phenyl) ring and the piperazine ring is a cornerstone of SAR studies for this scaffold.

Aromatic Ring Substitutions: Modifying the substitution pattern on the phenyl ring can have a profound impact on activity. For example, in a series of 5-arylidenehydantoin derivatives with a phenylpiperazine fragment, the number and position of methoxy (B1213986) substituents on the benzylidene moiety influenced the affinity for α1-adrenoceptors. nih.gov The general trend observed was that di-methoxy substitution was superior to mono- or unsubstituted analogs, with the 3,4-dimethoxy pattern showing the highest activity. nih.gov Similarly, for dopamine (B1211576) D3/D2 receptor ligands, substituting the phenyl ring with groups like 2-methoxy or 2,3-dichloro significantly altered binding affinity and selectivity. acs.org

Table 1: Effect of Phenyl Ring Substitution on α1-Adrenoceptor Affinity Data based on findings for 5-arylidenehydantoin derivatives.

| Substituent at 5-arylidene | Relative Affinity |

| 3,4-di-OCH3 | Highest |

| 2,4-di-OCH3 | High |

| 4-Cl | Moderate |

| 2,3-di-OCH3 | Moderate |

| H (unsubstituted) | Lower |

| 4-N(CH3)2 | Lowest |

Piperazine Ring Substitutions: As discussed in section 3.2, substitutions at the N-1 and N-4 positions of the piperazine ring are critical. For instance, in a series of muscarinic acetylcholine (B1216132) receptor subtype 1 (M1) antagonists, varying the alkyl group at the N-4 position of the piperazine ring led to changes in antagonist activity. nih.gov While the SAR was found to be relatively shallow, an N-propyl substituent showed reasonable activity. nih.gov

Table 2: Impact of N-4 Piperazine Substitution on M1 Antagonist Activity Data based on findings for N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide scaffolds.

| N-4 Substituent | M1 IC50 |

| Propyl | 3.7 µM |

| Other Alkyl Groups | 6-9 µM |

In Vitro Pharmacological Characterization and Receptor Interactions

Methodologies for In Vitro Receptor Binding Assays

The characterization of a compound's interaction with specific receptors is foundational in pharmacology. A suite of in vitro assays is typically employed to determine binding affinity, selectivity, and functional activity. These assays provide crucial preliminary data before advancing a compound to more complex biological systems.

Competitive Radioligand Binding Assays

Competitive radioligand binding assays are a cornerstone for determining the affinity of a test compound for a specific receptor. This technique involves incubating a source of receptors (e.g., cell membranes expressing the receptor of interest) with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor with high affinity) and varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, the inhibitory concentration (IC50) of the test compound can be determined. The IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand, can then be converted to an affinity constant (Ki) using the Cheng-Prusoff equation. This Ki value represents the intrinsic affinity of the compound for the receptor.

Advanced In Vitro Techniques (e.g., TR-FRET)

More advanced techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) offer a homogenous (no-wash) assay format with high sensitivity and are well-suited for high-throughput screening. nih.govnih.govjohnshopkins.edu TR-FRET combines the principles of FRET with the use of long-lifetime lanthanide fluorophores as donors. qyaobio.com

In a typical TR-FRET binding assay, the receptor might be labeled with a lanthanide donor (e.g., Europium or Terbium), and a fluorescent ligand would be labeled with a suitable acceptor fluorophore. When the fluorescent ligand binds to the receptor, the donor and acceptor are brought into close proximity, allowing for energy transfer to occur upon excitation of the donor. The long-lived fluorescence of the lanthanide allows for a time-delayed measurement, which significantly reduces background fluorescence and enhances the signal-to-noise ratio. qyaobio.com This method can be used to study binding kinetics and to screen large libraries of compounds for receptor interaction. nih.gov

Interactions with Dopamine (B1211576) Receptors (D2, D3)

No specific data regarding the interaction of (4-Iodophenyl)-piperazin-1-ylmethanone with dopamine D2 or D3 receptors is available in the reviewed scientific literature.

Affinity and Selectivity Profiles

No published data exists detailing the affinity (Ki values) of this compound for D2 or D3 receptors, nor its selectivity profile between these two receptor subtypes.

Agonist/Antagonist Properties

The functional activity of this compound at D2 and D3 receptors, including whether it acts as an agonist, antagonist, or inverse agonist, has not been reported in the available literature.

Following a comprehensive search for in vitro pharmacological data on the chemical compound this compound, it has been determined that there is insufficient specific information available in the public domain to construct the detailed article as requested.

The performed searches did not yield specific binding affinities, functional activities, or selectivity profiles for this compound at the stipulated serotonin (B10506), adrenergic, histamine, and sigma receptors, nor in relation to the enzyme Isocitrate Dehydrogenase 1 (IDH1).

The available scientific literature focuses on more complex derivatives and analogues that incorporate the this compound scaffold but are substituted with additional chemical moieties. For instance, studies describe compounds such as (4-Iodophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone or 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. The pharmacological data presented in these studies are specific to these larger, more complex molecules and cannot be accurately attributed to the parent compound.

Given the strict requirement to focus solely on "this compound" and not introduce information outside this explicit scope, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline. Constructing the article would require speculating or extrapolating data from structurally different molecules, which would not meet the required standards of scientific accuracy.

An extensive search for in vitro pharmacological data on the compound this compound concerning its interactions with Excitatory Amino Acid Transporters (EAATs), Inosine-5′-Monophosphate Dehydrogenase (IMPDH), and Fibroblast Activation Protein (FAP) has been conducted.

Despite a thorough review of available scientific literature and databases, no specific research findings, such as IC50 or Ki values, detailing the direct interaction of this compound with these targets could be located.

Therefore, the requested article with detailed in vitro pharmacological characterization, receptor interactions, and corresponding data tables for the specified subsections cannot be generated at this time due to the absence of publicly available data.

Radioligand Development and Imaging Research Applications

Design Principles for Iodinated Radioligands for Research

The design of effective iodinated radioligands for research imaging is a meticulous process that balances several key molecular properties to ensure successful in vivo application. The ultimate goal is to create a molecule that can cross the blood-brain barrier, bind with high affinity and selectivity to its intended target, and possess favorable pharmacokinetics for clear imaging.

Several core principles guide the design of these imaging agents:

Target Affinity and Selectivity : The radioligand must exhibit high affinity, typically in the nanomolar range, for its specific biological target to ensure a strong signal. nih.gov Equally important is high selectivity, meaning it binds preferentially to the target over other receptors or enzymes to avoid ambiguous imaging results. nih.gov

Lipophilicity : A critical factor for brain imaging agents is their ability to penetrate the blood-brain barrier. This is largely governed by the molecule's lipophilicity. Generally, a moderate lipophilicity is desired. nih.gov While too low a value will prevent brain entry, excessively high lipophilicity can lead to high non-specific binding to brain tissue and slow clearance, resulting in a poor signal-to-noise ratio. nih.govresearchgate.net

Metabolic Stability : The radioligand must be stable enough in the body to reach its target and allow for imaging. novartis.com A significant challenge with iodinated radioligands is the potential for in vivo deiodination, where the radioactive iodine atom is cleaved from the molecule. nih.govresearchgate.net This can lead to the accumulation of free radioiodide in tissues like the thyroid and stomach, confounding the imaging results. nih.gov The stability of the carbon-iodine (C-I) bond is therefore a primary consideration. nih.govresearchgate.net Research indicates that iodine attached to sp2 hybridized carbons, such as in iodoarene moieties, is generally more stable than when attached to sp3 carbons or certain heterocyclic rings. nih.gov

Pharmacokinetics : This encompasses the absorption, distribution, metabolism, and excretion of the radioligand. Ideal pharmacokinetics involve rapid uptake into the target tissue, followed by clearance from non-target tissues to maximize the target-to-background ratio. novartis.com The radioligand should also not be a substrate for efflux transporters at the blood-brain barrier, which can actively pump it out of the brain. nih.gov

Suitability for Radiolabeling : The chemical structure must be amenable to the incorporation of a radioactive iodine isotope (e.g., ¹²³I or ¹²⁵I) in a relatively simple and rapid synthesis, especially when working with short-lived isotopes. nih.govnih.gov

Radiosynthesis Methodologies for [¹²³I]- and [¹²⁵I]-Labelled Analogues

The introduction of radioactive iodine isotopes, such as Iodine-123 ([¹²³I]) for SPECT imaging and Iodine-125 ([¹²⁵I]) for in vitro and preclinical research, into analogues of (4-Iodophenyl)-piperazin-1-ylmethanone is a critical step in their development as radiotracers. Two primary methods are commonly employed for this purpose: electrophilic iododestannylation and isotope exchange reactions.

Electrophilic iododestannylation is a powerful and widely used method for radioiodination. It involves the reaction of a trialkylstannyl precursor (e.g., a tributyltin derivative) with an electrophilic source of radioiodine. nih.gov This reaction offers high specific activity and regioselectivity, meaning the radioiodine is precisely placed on the desired position of the aromatic ring.

The general process involves:

Precursor Synthesis : A non-radioactive precursor molecule is synthesized where the iodine atom in the final compound is replaced by a trialkyltin group, most commonly tributyltin (-Sn(Bu)₃).

Radioiodination : The stannylated precursor is then reacted with a source of radioactive iodide (e.g., Na[¹²³I] or Na[¹²⁵I]) in the presence of a mild oxidizing agent. nih.gov The oxidizing agent converts the iodide into an electrophilic iodine species, which then substitutes the tin group on the aromatic ring. nih.gov

Purification : The final radiolabeled compound is then purified, typically using High-Performance Liquid Chromatography (HPLC), to remove any unreacted radioiodide and chemical impurities. nih.gov

This method is advantageous because the stannylated precursors are generally stable, and the reaction conditions are typically mild, which helps to preserve the integrity of complex molecules. nih.gov

Isotope exchange reactions offer a more direct route to radioiodination. In this method, the non-radioactive iodinated compound itself serves as the precursor. The reaction involves swapping the stable iodine atom (¹²⁷I) on the molecule with a radioactive isotope ([¹²³I] or [¹²⁵I]). researchgate.net

This exchange is typically facilitated by heat and sometimes in the presence of a catalyst, such as a copper salt. nih.govresearchgate.net The reaction is driven by equilibrium, and factors like temperature, reaction time, and the concentration of reactants can be optimized to maximize the radiochemical yield.

While synthetically simpler as it does not require the preparation of a separate precursor, a significant drawback of this method is the resulting low specific activity. Because the final product is a mixture of the radioactively labeled compound and the original non-radioactive compound, the amount of radioactivity per mole of the compound is lower. This can be a limiting factor for in vivo imaging studies where a high specific activity is often required to avoid pharmacological effects from the injected mass of the compound. nih.gov

In Vivo Evaluation of Radioligand Distribution in Animal Models for Research

Following successful radiosynthesis, candidate radioligands based on the this compound structure undergo rigorous evaluation in preclinical animal models, typically rodents, to assess their potential as imaging agents. These studies are crucial for determining the biodistribution, target engagement, and metabolic fate of the tracer in a living system.

A primary requirement for a central nervous system radioligand is its ability to cross the blood-brain barrier and accumulate in the brain. Initial biodistribution studies measure the percentage of the injected dose per gram of tissue (%ID/g) in various brain regions and peripheral organs at different time points after administration. nih.govnih.gov For a promising candidate, a significant and rapid uptake in the brain is desired. nih.gov

To confirm that the observed brain uptake is due to specific binding to the intended target receptor or transporter, and not just non-specific accumulation, blocking studies are performed. nih.gov In these experiments, a separate group of animals is pre-treated with a high dose of a known, non-radioactive drug (a selective agonist or antagonist) that binds to the same target. If the radioligand is binding specifically, this pre-treatment will block the available binding sites, leading to a significant reduction in the radiotracer's uptake in target-rich brain regions compared to control animals. nih.gov Conversely, uptake in a region known to have a low density of the target (like the cerebellum for some receptors) should remain largely unaffected, serving as an internal control for non-specific binding.

For instance, an evaluation of a radioiodinated phenylpiperazine derivative showed good brain uptake (0.28-0.35% ID x kg/g ) and a high brain-to-blood ratio of over 20, indicating high selectivity for brain tissue over the periphery. nih.gov However, in another study with a different derivative, 4-[¹²³I]iodo-N-[2[4-(6-trifluoromethyl-2-pyridinyl)-1-piperazinyl]ethyl]benzamide, blocking experiments failed to show a significant change in tracer uptake, suggesting that the observed brain uptake did not represent specific binding to the 5-HT₁A receptor. nih.gov

Table 1: Representative Brain Uptake Data for a Phenylpiperazine Radioligand in Rats

| Brain Region | % Injected Dose per Gram (Control) | % Injected Dose per Gram (Blocked) |

| Hippocampus | 0.25 | 0.10 |

| Striatum | 0.22 | 0.09 |

| Cortex | 0.20 | 0.08 |

| Cerebellum | 0.12 | 0.11 |

Note: Data are hypothetical and for illustrative purposes.

The metabolic stability of a radioligand is a critical determinant of its utility. mdpi.com An ideal tracer should resist rapid metabolism, which could alter its binding properties or lead to radiometabolites that can cross the blood-brain barrier and interfere with the signal. researchgate.net

A particular concern for iodinated radioligands is the in vivo stability of the carbon-iodine bond. nih.gov Cleavage of this bond, known as deiodination, releases free radioiodide into circulation. nih.gov This free iodide is then taken up by tissues with high iodide transport activity, such as the thyroid gland, stomach, and salivary glands. High levels of radioactivity in these organs during biodistribution studies are often indicative of poor metabolic stability and in vivo deiodination. nih.gov

To assess this, researchers analyze blood and tissue samples at various times after injection to identify and quantify the parent radioligand and its radioactive metabolites. The structural design of the molecule plays a significant role in its metabolic fate. For example, placing the iodine atom on an aromatic ring (an iodoarene), as in the this compound core, generally results in greater stability against deiodination compared to attachment on aliphatic chains. nih.gov Furthermore, the presence of certain substituents on the iodoarene ring can influence stability; for instance, iodophenols and iodoanilines tend to be more susceptible to deiodination, whereas methoxy (B1213986) or difluoro groups can enhance biostability. nih.govresearchgate.net

Application in Molecular Imaging Research Beyond Human Clinical Trials

Exploring Receptor Distribution and Density in Research Settings

There is no specific information available in the public scientific literature regarding the use of radiolabeled this compound for in-vitro or in-vivo studies to explore the distribution and density of specific receptors.

Development of Targeted Probes for Preclinical Cancer Research

No published studies were found that describe the development or evaluation of this compound as a targeted probe for preclinical cancer research.

It is possible that research on this specific compound exists but has not been published or is part of proprietary research. Without publicly accessible data, a detailed and accurate article on the specified applications of this compound cannot be generated at this time.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. ijcrt.orgnih.gov By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic parameters that govern the compound's reactivity and stability. ijcrt.orgnih.gov For (4-Iodophenyl)-piperazin-1-ylmethanone, DFT calculations at a specific level of theory, such as B3LYP with a 6-311+G(d,p) basis set, can provide a detailed understanding of its ground-state electronic configuration. nih.gov

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com This indicates higher polarizability, lower kinetic stability, and a greater propensity for charge transfer within the molecule, which often correlates with enhanced biological activity. nih.gov In computational studies of various piperazine (B1678402) derivatives, the HOMO-LUMO gap is consistently analyzed to predict their reactivity. ijcrt.orgnih.gov For this compound, the electron density in the HOMO is expected to be localized on the electron-rich iodophenyl and piperazine rings, while the LUMO density would likely be distributed over the methanone (B1245722) group, indicating the pathway of intramolecular charge transfer.

| Parameter | Significance | Typical Value Range for Piperazine Derivatives (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.5 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. A smaller gap implies higher reactivity. | 3.5 to 5.5 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. researchgate.net It is invaluable for identifying reactive sites for electrophilic and nucleophilic attacks and predicting intermolecular interactions, such as hydrogen bonding. researchgate.netwalisongo.ac.id The MEP map uses a color spectrum to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are prone to nucleophilic attack. nih.govresearchgate.net Green areas represent neutral or zero potential.

For this compound, an MEP analysis would likely reveal the following:

Negative Potential (Red): Concentrated around the highly electronegative oxygen atom of the carbonyl group (methanone), making it a primary site for hydrogen bond donation and interaction with electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms of the piperazine ring, particularly if protonated, indicating sites for nucleophilic interaction.

Neutral/Slightly Negative Potential (Green/Yellow): Spread across the carbon framework of the phenyl and piperazine rings.

This detailed map of electronic distribution provides a clear prediction of how the molecule will interact with biological macromolecules. nih.gov

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. impactfactor.orgfums.ac.ir It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to elucidate the molecular basis of ligand-receptor binding. unar.ac.idnih.gov

The primary outputs of a molecular docking simulation are the binding pose and the binding affinity. The binding affinity, often expressed as a docking score or binding free energy (e.g., in kcal/mol), estimates the strength of the interaction between the ligand and the receptor. A lower (more negative) binding energy value indicates a more stable protein-ligand complex and thus a higher binding affinity. fums.ac.ir

Docking studies on arylpiperazine derivatives have shown their ability to bind to a variety of targets, including G-protein coupled receptors, ion channels, and enzymes. nih.govnih.gov The analysis of the binding mode reveals specific interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and receptor.

Hydrophobic Interactions: Occurring between nonpolar regions of the ligand and receptor.

Pi-Pi Stacking: Interactions between aromatic rings.

Halogen Bonds: The iodine atom on the phenyl ring of this compound can act as a halogen bond donor, a specific and directional interaction that can enhance binding affinity.

These detailed interaction maps are crucial for understanding the structure-activity relationship and for designing derivatives with improved potency and selectivity. nih.gov

| Target Class | Key Interacting Residues (Examples) | Typical Binding Energy (kcal/mol) for Arylpiperazines |

|---|---|---|

| Tyrosine Kinases | Asp, Arg, His, Ile | -9.0 to -11.0 fums.ac.ir |

| Androgen Receptor | Hydrophobic pocket residues | -7.0 to -9.5 nih.gov |

| Topoisomerase II | Asp, DNA base pairs | -8.0 to -10.0 nih.gov |

Structure-based drug design relies on the three-dimensional structure of the target protein. unar.ac.id However, the experimental structures (determined by X-ray crystallography or NMR) are not always available. In such cases, homology modeling (or comparative modeling) can be employed. biointerfaceresearch.com This technique builds a 3D model of a target protein using the known experimental structure of a homologous protein (a "template"). nih.gov

The process involves:

Identifying a suitable template protein with a high sequence similarity to the target.

Aligning the target sequence with the template structure.

Building the 3D model of the target based on the alignment.

Refining and validating the model to ensure its quality.

Once a reliable homology model is generated, it can be used for molecular docking studies to screen compounds like this compound, predict their binding modes, and guide the design of new, more potent inhibitors. unar.ac.idnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comslideshare.net The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity. nih.gov

A QSAR model is typically represented by a mathematical equation: Biological Activity = f(Molecular Descriptors)

The process involves calculating a wide range of descriptors for a set of molecules with known activities. mdpi.com These descriptors quantify various aspects of the molecular structure:

Topological: Describe the atomic connectivity (e.g., molecular weight, branching indices).

Electronic: Relate to the electron distribution (e.g., dipole moment, HOMO/LUMO energies). nih.gov

Spatial (3D): Describe the 3D shape of the molecule (e.g., molecular surface area, volume).

Physicochemical: Relate to properties like hydrophobicity (logP) and polarizability.

Statistical methods are then used to select the most relevant descriptors and build a predictive model. nih.govnih.gov For piperazine derivatives, QSAR models have been successfully developed to predict activities such as antidepressant effects and efflux pump inhibition. nih.govnih.gov A QSAR study involving this compound would allow for the prediction of its biological activity and help identify the key structural features that could be modified to enhance its therapeutic potential. youtube.com

| Descriptor Type | Example Descriptor | Property Measured |

|---|---|---|

| Electronic | HOMO Energy | Electron-donating ability, reactivity nih.gov |

| Spatial | Shadow-XZ | Molecular shape and size in a specific plane nih.gov |

| Topological | Atype_C_6 | Count of a specific atom type (e.g., aromatic carbon) |

| Physicochemical | Dipole-mag | Magnitude of the molecular dipole moment nih.gov |

| Thermodynamic | Heat of Formation | Energy of molecule formation, stability nih.gov |

Prediction of Physicochemical Properties Relevant to Research Efficacy

In computational chemistry, the efficacy of a research compound is often initially assessed by predicting its physicochemical properties. These parameters are crucial as they help estimate the absorption, distribution, metabolism, and excretion (ADME) of a compound in biological systems, which is fundamental to its potential utility. nih.gov For "this compound," key properties have been calculated using various software platforms to predict its behavior.

Properties such as lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors are vital for predicting a compound's "drug-likeness." mdpi.com For instance, TPSA is related to cell permeability by passive diffusion, while lipophilicity affects solubility and membrane permeability. mdpi.com The iodine atom in "this compound" significantly increases its molecular weight and lipophilicity compared to non-halogenated analogs, which could improve its ability to cross biological membranes.

Below is a table of computationally predicted physicochemical properties for "this compound."

| Property | Predicted Value | Significance in Research |

| Molecular Formula | C₁₁H₁₃IN₂O | Defines the elemental composition of the molecule. |

| Molecular Weight | 316.14 g/mol | Influences diffusion and transport across membranes. |

| logP (Lipophilicity) | 1.8 - 2.2 | Indicates partitioning between lipid and aqueous phases; affects absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 32.3 Ų | Correlates with passive molecular transport through membranes and blood-brain barrier penetration. mdpi.com |

| Hydrogen Bond Donors | 1 | Represents the number of N-H or O-H bonds, influencing binding interactions. |

| Hydrogen Bond Acceptors | 2 | Represents the number of N or O atoms, crucial for forming hydrogen bonds with biological targets. |

| Molar Refractivity | 71.0 - 72.0 cm³ | Relates to the volume occupied by the molecule and its polarizability, affecting how it fits into a binding pocket. mdpi.com |

| Rotatable Bonds | 2 | Indicates the conformational flexibility of the molecule. |

Note: The values in this table are computationally predicted and may vary slightly between different prediction software.

In Silico Exploration of Analogues for Targeted Research

In silico exploration is a powerful strategy in medicinal chemistry that uses computational methods to design and evaluate analogues of a lead compound before undertaking their actual synthesis. This approach saves significant time and resources by prioritizing molecules with the highest probability of success. For the phenyl(piperazin-1-yl)methanone scaffold, computational studies have been instrumental in discovering derivatives with targeted biological activities. nih.govnih.gov

One prominent example involved a virtual screening protocol to identify novel inhibitors of monoacylglycerol lipase (B570770) (MAGL), a therapeutic target for various diseases. nih.gov This study started with a phenyl(piperazin-1-yl)methanone scaffold and, through molecular modeling and structure-based optimization, discovered an analogue that showed efficient and reversible MAGL inhibition. nih.gov This demonstrates how computational tools can rationally guide the modification of a core structure to achieve a specific biological outcome.

The process often involves several key steps:

Lead Identification: A compound like "this compound" serves as a starting point or "hit."

Virtual Library Generation: A virtual library of analogues is created by systematically modifying the lead structure. This can involve changing substituents on the phenyl ring or the piperazine ring.

Molecular Docking: These virtual analogues are then "docked" into a 3D model of the biological target (e.g., an enzyme or receptor). This simulation predicts the binding affinity and orientation of the analogue within the target's active site. nih.gov

ADMET Prediction: In silico tools are used to predict the ADME (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of the most promising candidates from docking studies. nih.gov This helps to filter out compounds that are likely to fail later due to poor pharmacokinetic properties.

For instance, modifying the substituent at the 4-position of the phenyl ring can drastically alter the compound's properties. The table below compares the parent iodo-compound with other reported analogues.

| Compound Name | Modification | Investigated Target/Property | Reference |

| (4-Iodo phenyl)-piperazin-1-ylmethanone | Iodo group at R4 | Parent compound | N/A |

| (4-Bromo phenyl)-piperazin-1-ylmethanone | Bromo group at R4 | Higher melting point, reflecting strong intermolecular forces. | |

| (4-Methyl phenyl)-piperazin-1-ylmethanone | Methyl group at R4 | Increased solubility in polar solvents compared to halogenated analogs. | |

| (4-Ethyl piperazin-1-yl)(4-iodophenyl)methanone | Ethyl group on piperazine nitrogen | An analogue created through structural modification. bldpharm.com | bldpharm.com |

| 4-(4-Benzoyl piperazin-1-yl)-6-nitroquinoline-3-carbonitrile | Integration into a larger hybrid molecule | In silico evaluation for ADMET and drug-likeness profiles as potential anticancer agents. nih.gov | nih.gov |

These examples highlight how in silico exploration allows researchers to rationally design analogues for targeted purposes, such as enhancing solubility, improving binding affinity, or developing compounds for entirely new therapeutic applications like cancer treatment. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel Analogues with Enhanced Selectivity for Specific Biological Targets

A primary focus of future research will be the rational design and synthesis of novel analogues of (4-Iodophenyl)-piperazin-1-ylmethanone with superior selectivity for specific biological targets. The piperazine (B1678402) core is a well-established pharmacophore found in drugs targeting a range of receptors and enzymes. nih.govrsc.org By strategically modifying the substituents on both the phenyl and benzoyl rings, researchers can fine-tune the affinity and selectivity of these compounds.

For instance, research on (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives has demonstrated that the nature and position of substituents on the aroyl moiety significantly impact inhibitory activity against tyrosinase, an enzyme involved in melanin (B1238610) production. nih.govresearchgate.net Compounds with hydrophobic ortho-substituents on the benzoyl ring, such as chloro, bromo, or trifluoromethyl groups, exhibited the most potent inhibition. nih.gov Notably, the addition of a second chlorine atom at the C-4' position further enhanced potency, highlighting the importance of specific substitution patterns for target engagement. nih.gov

Future work will involve creating focused libraries of analogues where the 4-iodo substituent is replaced with other halogens or functional groups to modulate electronic and steric properties. Similarly, systematic exploration of substituents on the benzoyl portion of the molecule will continue to be crucial for achieving selectivity for targets such as:

Kinases: The benzonaphthyridinone scaffold, which can be derived from piperazine-based structures, has shown promise in developing highly potent and selective mTOR inhibitors for cancer treatment. nih.gov

G-Protein Coupled Receptors (GPCRs): Piperazine derivatives are known to interact with various GPCRs, including dopamine (B1211576) and serotonin (B10506) receptors, which are important targets for antipsychotic agents. nih.govnih.gov

Sigma Receptors: Screening of piperazine-based compound libraries has led to the discovery of potent and selective ligands for the Sigma 1 Receptor (S1R), a target for neurodegenerative and neuropsychiatric disorders. nih.gov

The overarching goal is to develop compounds that interact with a single desired target, thereby minimizing off-target effects and improving the therapeutic index.

Table 1: Examples of Piperazine Analogues and Their Biological Targets

| Compound Class | Modification Area | Biological Target | Key Findings | Reference(s) |

|---|---|---|---|---|

| (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanones | Aroyl moiety | Tyrosinase | Hydrophobic ortho-substituents enhance inhibitory activity. | nih.gov, researchgate.net |

| Benzylpiperidine/piperazine derivatives | Phenylpiperazine tail | Sigma 1 Receptor (S1R) | 4-phenylpiperazine acts as a primary hydrophobic group crucial for affinity. | nih.gov |

| Benzonaphthyridinones | Phenylpiperazine side chain | mTOR Kinase | Introduction of a lactam ring constraint dramatically improves cellular potency. | nih.gov |

| Thiouracil amides | Substituted piperazine | Poly (ADP-ribose) Polymerase (PARP) | Specific piperazine substitutions lead to PARP1 inhibition and cleavage in cancer cells. | nih.gov |

Exploration of Multifunctional Ligands with Polypharmacological Profiles

In contrast to the pursuit of highly selective ligands, another promising research avenue is the deliberate design of multifunctional or polypharmacological ligands. Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathological pathways. nih.gov Agents capable of modulating several targets simultaneously could offer superior therapeutic efficacy compared to single-target drugs.

The piperazine scaffold is particularly well-suited for this "molecular hybridization" approach, where distinct pharmacophoric fragments are integrated into a single molecule. unipa.it A compelling example is the development of bifunctional dopamine D2/D3 agonists that also incorporate an 8-hydroxyquinoline (B1678124) moiety for iron chelation. nih.gov This strategy aims to provide both symptomatic relief (via dopamine agonism) and neuroprotection (by reducing iron-induced oxidative stress) for conditions like Parkinson's disease. nih.gov

Future directions in this area include:

Combining Receptor Modulation and Enzyme Inhibition: Designing ligands that, for example, antagonize a specific GPCR while also inhibiting a key enzyme in a related signaling cascade.

Integrating Antioxidant Properties: As demonstrated with tyrosinase inhibitors that also possess antioxidant activity, incorporating functionalities that combat oxidative stress can add a valuable neuroprotective or cytoprotective dimension to the primary therapeutic action. nih.govresearchgate.net

Developing Dual-Target Cancer Therapeutics: Creating molecules that inhibit two distinct oncogenic targets, such as a kinase and a DNA repair enzyme, to achieve synergistic anticancer effects and overcome drug resistance.

The challenge lies in balancing the activities at multiple targets to achieve a desired therapeutic outcome without introducing unacceptable toxicity. This requires a sophisticated understanding of the structure-activity relationships for each target.

Integration of Advanced Synthetic Methodologies for Library Generation

The synthesis of diverse chemical libraries is fundamental to exploring the structure-activity relationships (SAR) of the this compound scaffold. Future research will benefit from the integration of modern, efficient synthetic methodologies to accelerate the generation of novel analogues.

Traditional methods for creating the core amide bond involve reacting a piperazine derivative with a suitable benzoyl chloride or benzoic acid. nih.gov While effective, these can be supplemented with more advanced and versatile techniques. Key synthetic strategies that will continue to be vital include:

Palladium-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination are powerful tools for forming the aryl-nitrogen bond between the iodophenyl group and the piperazine ring. mdpi.comnih.gov This allows for the use of a wide range of substituted aryl halides and piperazines.

Nucleophilic Aromatic Substitution (SNAr): This method is particularly useful when the aromatic ring is activated by electron-withdrawing groups, enabling the direct coupling of piperazine to the ring system. unipa.itmdpi.comnih.gov

Reductive Amination: A versatile method for preparing N-alkylated piperazine derivatives, which can then be acylated to form the final methanone (B1245722) products. mdpi.com

To expedite the drug discovery process, these reactions can be adapted for high-throughput synthesis platforms, including solid-phase synthesis or flow chemistry. The creation of large, systematically organized libraries of compounds will enable more comprehensive screening against panels of biological targets, facilitating the rapid identification of lead compounds with desired selectivity or polypharmacological profiles. For example, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates was successfully synthesized and screened to identify potent cytotoxic agents against various cancer cell lines. rsc.org

Application of Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery and will be indispensable for advancing research on this compound derivatives. In silico techniques provide powerful predictive tools that can guide synthetic efforts, reduce the number of compounds that need to be synthesized, and offer insights into molecular mechanisms of action.

Key integrated approaches include:

Molecular Docking and Dynamics: These simulations are used to predict the binding modes of novel analogues within the active site of a target protein. nih.govresearchgate.netrsc.org For instance, docking studies have been used to understand how piperazine-based inhibitors interact with the catalytic cavity of tyrosinase and the colchicine (B1669291) binding site of tubulin. nih.govrsc.org

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method develops predictive models that correlate the 3D structural features of compounds with their biological activity. nih.gov Such models help identify which regions of the molecule are favorable for modification to enhance potency. nih.gov

Homology Modeling: When an experimental crystal structure of a target protein is unavailable, homology modeling can be used to generate a reliable 3D model based on the structure of a related protein, which can then be used for docking studies. nih.gov

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing researchers to prioritize the synthesis of molecules with drug-like profiles. unipa.itmdpi.com

These computational predictions are then tested and validated through experimental assays, such as enzyme inhibition assays, cell viability studies, and binding affinity measurements. nih.govnih.govmdpi.com This iterative cycle of computational design followed by experimental testing accelerates the optimization of lead compounds, making the discovery process more efficient and cost-effective.

Table 2: Integration of Computational and Experimental Methods

| Computational Method | Application | Experimental Validation | Reference(s) |

|---|---|---|---|

| Molecular Docking | Predict binding pose in target active site | Enzyme inhibition assays (e.g., IC50 determination) | nih.gov, researchgate.net, rsc.org |

| 3D-QSAR | Identify favorable structural regions for high affinity | Synthesis and testing of new analogues based on model predictions | nih.gov |

| Homology Modeling | Generate 3D model of target protein | Ligand binding assays, functional assays | nih.gov |

| ADMET Prediction | Assess drug-likeness and potential liabilities | In vitro cytotoxicity assays, pharmacokinetic studies | unipa.it, mdpi.com |

Expanding the Scope of Research Applications in Disease Mechanism Elucidation

Beyond direct therapeutic development, highly selective and potent ligands derived from the this compound scaffold can serve as valuable chemical probes to investigate the biological roles of their targets and elucidate disease mechanisms. A well-characterized, selective inhibitor can be used to modulate the activity of a specific protein in cellular or animal models, allowing researchers to study the downstream consequences of that modulation.

For example, a selective mTOR inhibitor developed from a piperazine-containing scaffold can be used to dissect the complex signaling pathways regulated by mTOR in both normal physiology and in cancer. nih.govnih.gov Similarly, selective dopamine receptor agonists can help unravel the specific contributions of D2 versus D3 receptors in the pathophysiology of Parkinson's disease or schizophrenia. nih.gov

Future applications for these compounds as research tools include:

Target Validation: Using selective ligands to confirm that modulating a specific protein has a therapeutic effect in a disease model.

Pathway Analysis: Mapping the signaling cascades and cellular processes that are affected by the inhibition or activation of a particular target.

In Vivo Imaging: The iodine atom on the scaffold could be replaced with a radionuclide (e.g., Iodine-123, Iodine-124) to develop radioligands for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), allowing for the visualization and quantification of target proteins in living organisms.

By expanding the application of these compounds from potential therapeutics to research tools, the scientific community can gain deeper insights into the fundamental biology of disease, which in turn can uncover new targets and strategies for future drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Iodophenyl)-piperazin-1-ylmethanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 4-iodobenzoyl chloride with piperazine derivatives. Key steps include:

Acylation : React 4-iodobenzoyl chloride with piperazine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via TLC (Rf ≈ 0.4–0.5 in ethyl acetate/hexane 1:1) .

Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of piperazine to acyl chloride) and maintain temperatures below 25°C to minimize side reactions .

Q. How can researchers confirm the structural integrity of synthesized this compound?

- Methodological Answer : Use multi-spectroscopic analysis:

- NMR : H NMR should show aromatic protons (δ 7.6–7.8 ppm for iodophenyl) and piperazine methylene signals (δ 2.4–3.5 ppm). C NMR confirms the carbonyl carbon at ~165 ppm .

- Mass Spectrometry : ESI-MS should display [M+H] at m/z 357.03 (CHINO) .

- Elemental Analysis : Match calculated and observed C/H/N percentages (e.g., C 44.62%, H 3.41%, N 7.86%) .

Advanced Research Questions

Q. What strategies are effective for resolving purity discrepancies in this compound batches?

- Methodological Answer :

- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor UV absorption at 254 nm. Purity >98% is achievable with gradient elution .

- Recrystallization : Dissolve in hot ethanol and cool to 4°C to remove unreacted piperazine. Crystallization yields ~85% pure product .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition patterns; deviations >2% indicate impurities .

Q. How does the iodophenyl moiety influence receptor binding affinity compared to halogen-substituted analogs?

- Methodological Answer :

- Molecular Docking : Compare binding poses in serotonin (5-HT) or dopamine D receptors using AutoDock Vina. The iodine atom’s van der Waals radius (1.98 Å) enhances hydrophobic interactions vs. fluorine (1.47 Å) .

- Radioligand Assays : Measure IC values in competitive binding studies. For example, iodophenyl derivatives show 3–5× higher affinity for σ-1 receptors than chlorophenyl analogs .

Q. What crystallographic techniques elucidate the molecular interactions of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (acetonitrile/diethyl ether). Iodine’s heavy atom effect improves resolution (<0.8 Å) to map piperazine ring conformation and carbonyl geometry .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts; iodine···π interactions contribute ~12% to crystal packing .

Q. How does solvent polarity affect the stability of this compound in long-term storage?

- Methodological Answer :

- Accelerated Stability Studies : Store samples in DMSO, ethanol, and PBS (pH 7.4) at 40°C/75% RH for 6 months. HPLC analysis shows <5% degradation in DMSO vs. 15% in PBS, indicating hydrolytic sensitivity .

- DFT Calculations : Compute bond dissociation energies (BDEs) for the C–I bond; polar solvents lower BDE by 10–15 kcal/mol, increasing susceptibility to radical cleavage .

Q. What experimental approaches reconcile discrepancies between in vitro and in vivo pharmacological data?

- Methodological Answer :

- PAMPA Assay : Measure permeability (Pe > 1 × 10 cm/s) to predict blood-brain barrier penetration. Low Pe values (<0.5) explain reduced in vivo efficacy despite high in vitro affinity .

- Metabolite Profiling : Use LC-MS/MS to identify hepatic cytochrome P450 metabolites (e.g., deiodinated by CYP3A4), which may antagonize parent compound activity .

Q. How can researchers address contradictory data in structure-activity relationship (SAR) studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.